What is the difference between D-Valine-d8 and L-Valine-d8?
What is the difference between D-Valine-d8 and L-Valine-d8?
An In-depth Technical Guide to D-Valine-d8 and L-Valine-d8
Introduction
In the precise world of scientific research and pharmaceutical development, understanding the nuanced differences between structurally similar molecules is paramount. D-Valine-d8 and L-Valine-d8 are two such molecules that, while nearly identical in composition, possess a fundamental difference that dictates their biological and chemical applications. Both are isotopically labeled forms of the amino acid valine, where eight hydrogen atoms have been replaced by deuterium (B1214612). However, they are stereoisomers—specifically, enantiomers—of each other. This guide provides a detailed exploration of their core differences, physicochemical properties, and applications, tailored for researchers, scientists, and drug development professionals.
The Core Differences Explained
The distinction between D-Valine-d8 and L-Valine-d8 is rooted in two key concepts: stereochemistry and isotopic labeling.
Stereochemistry: The "D" vs. "L" Configuration
The most critical difference lies in their chirality, or "handedness". All amino acids (except glycine) have a chiral center at their alpha-carbon, meaning they can exist in two non-superimposable mirror-image forms, known as enantiomers.[1][2][3]
-
L-Valine (L-form): This is the naturally occurring and biologically active form of valine found in nearly all proteins in living organisms.[3][][5] Enzymes and biological systems are highly stereospecific and are evolved to recognize and metabolize L-amino acids for protein synthesis, muscle metabolism, and tissue repair.[2][3][6]
-
D-Valine (D-form): This is the "unnatural" enantiomer of valine.[] While less common in nature, D-amino acids are found in some bacterial cell walls and certain antibiotics.[1][3] In pharmaceutical development, D-amino acids are often strategically incorporated into synthetic peptides to increase their resistance to enzymatic degradation (proteolysis), thereby extending their half-life in the body.[1] D-valine can also be used in cell cultures to selectively inhibit the growth of fibroblasts.[7][8]
This stereochemical difference is absolute and governs how each molecule interacts with chiral environments, such as enzymes, receptors, and other biological molecules.
Isotopic Labeling: The "-d8" Designation
Both molecules are labeled with deuterium (d8), a stable, non-radioactive isotope of hydrogen. In D-Valine-d8 and L-Valine-d8, eight hydrogen atoms have been replaced with deuterium atoms.[9][10]
-
Purpose of Labeling: This substitution increases the mass of the molecule by eight atomic mass units.[11] While chemically almost identical to their unlabeled counterparts, this mass shift makes them easily distinguishable in mass spectrometry (MS).[][13]
-
Key Application: Because of this property, deuterated compounds are considered the gold standard for use as internal standards in quantitative mass spectrometry assays (e.g., LC-MS).[9][10][13][14] They co-elute with the unlabeled analyte and exhibit similar ionization behavior, allowing them to accurately correct for variations during sample preparation and analysis, leading to highly precise and accurate quantification.[13] They are also used as tracers in metabolic research to follow the metabolic fate of valine in biological systems.[9][10][15]
Comparative Physicochemical Properties
The fundamental properties of D-Valine-d8 and L-Valine-d8 are dictated by their shared molecular formula and distinct stereochemistry. The following table summarizes their key quantitative data.
| Property | L-Valine-d8 | D-Valine-d8 | Unlabeled L-Valine | Unlabeled D-Valine |
| IUPAC Name | (2S)-2-amino-2,3,4,4,4-pentadeuterio-3-(trideuteriomethyl)butanoic acid[16] | (2R)-2-amino-3-methylbutanoic acid (deuterated) | (2S)-2-amino-3-methylbutanoic acid | (2R)-2-amino-3-methylbutanoic acid[17] |
| Molecular Formula | C₅H₃D₈NO₂[14][18] | C₅H₃D₈NO₂[10] | C₅H₁₁NO₂[] | C₅H₁₁NO₂[7] |
| Molecular Weight | 125.20 g/mol [11][15] | 125.20 g/mol | 117.15 g/mol [7] | 117.15 g/mol [7] |
| CAS Number | 35045-72-8[9][14][15] | 1116448-82-8[10] | 72-18-4[15] | 640-68-6[7][17] |
| Isotopic Purity | ≥98 atom % D | Typically ≥98% | N/A | N/A |
| Chemical Purity | ≥98%[15] | Typically ≥98% | ≥99% | ≥99% |
| Optical Activity | [α]20/D +27.5° (c=8 in 6 M HCl) | Opposite to L-form | [α]20/D +28.8° (c=8 in 6 M HCl) | [α]20/D -28.8° (c=8 in 6 M HCl) |
| Form | Solid[18] | Solid | White powder[17] | White powder |
Visualized Concepts
To better illustrate the core differences and their applications, the following diagrams are provided.
References
- 1. biopharmaspec.com [biopharmaspec.com]
- 2. jpt.com [jpt.com]
- 3. Valine | Amino Acid, Protein, Metabolism | Britannica [britannica.com]
- 5. L- and D- Amino Acids Overview - Creative Peptides [creative-peptides.com]
- 6. nbinno.com [nbinno.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Application and microbial preparation of D-valine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Valine-d8 | C5H11NO2 | CID 90969676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. caymanchem.com [caymanchem.com]
- 15. L-Valine (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-488-0.5 [isotope.com]
- 16. L-Valine-d8 | C5H11NO2 | CID 12169458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. D-Valine | C5H11NO2 | CID 71563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Page loading... [guidechem.com]
